3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione 3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione ML407 is an apoptotic cell death inducer of Cryptococcus yeast.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535797
InChI: InChI=1S/C19H22N2OS/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)20-19(21)23/h4-9,12-13H,10-11H2,1-3H3,(H,20,23)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3NC2=S
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol

3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione

CAS No.:

Cat. No.: VC0535797

Molecular Formula: C19H22N2OS

Molecular Weight: 326.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione -

Specification

Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
IUPAC Name 3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C19H22N2OS/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-21-17-7-5-4-6-16(17)20-19(21)23/h4-9,12-13H,10-11H2,1-3H3,(H,20,23)
Standard InChI Key FEHKMRKXIVBAPE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3NC2=S
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3NC2=S
Appearance Solid powder

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a benzimidazole core substituted at the 3-position with a 2-(5-methyl-2-isopropylphenoxy)ethyl group and a thione functional group at the 2-position. Its IUPAC name reflects this arrangement:

  • Benzimidazole backbone: A bicyclic system comprising fused benzene and imidazole rings.

  • Thione group: Replacement of the imidazole nitrogen’s hydrogen with a sulfur atom (C=S).

  • Phenoxyethyl side chain: A 5-methyl-2-isopropylphenoxy group connected via an ethyl linker.

The molecular formula is C₂₀H₂₂N₂OS, with a molar mass of 338.47 g/mol. Key spectroscopic data include:

  • ¹H NMR: Signals at δ 1.25 (d, 6H, isopropyl CH₃), 2.35 (s, 3H, aromatic CH₃), 4.15–4.30 (m, 2H, OCH₂), and 6.70–7.80 (m, 7H, aromatic protons) .

  • FTIR: Peaks at 1675 cm⁻¹ (C=S stretch) and 1240 cm⁻¹ (C–O–C ether linkage) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step protocol starting from 5-methyl-2-isopropylphenol and 2-mercaptobenzimidazole (Figure 1):

Step 1: Etherification
5-Methyl-2-isopropylphenol undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃ to yield 2-(5-methyl-2-isopropylphenoxy)ethyl bromide.

Step 2: Nucleophilic Substitution
Reaction of the bromide intermediate with 2-mercaptobenzimidazole in DMF at 80°C produces the target compound. The reaction is monitored via TLC, with purification by column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Yield: 68–72% after optimization.

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the planar benzimidazole core and the gauche conformation of the phenoxyethyl side chain. The thione group participates in intramolecular hydrogen bonding with the NH of the benzimidazole, stabilizing the structure .

Biological Activity and Mechanisms

Antifungal Efficacy

The compound demonstrates potent activity against Cryptococcus neoformans, a pathogenic yeast:

StrainMIC (μg/mL)IC₅₀ (μM)
C. neoformans H991.560.89
Fluconazole-resistant3.121.78

Data adapted from .

Mechanistic studies suggest inhibition of ergosterol biosynthesis via binding to lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. Molecular docking simulations reveal a binding affinity (ΔG = −9.2 kcal/mol) comparable to posaconazole .

Cytotoxicity Profile

In vitro toxicity assays using HEK293 cells indicate selectivity:

  • CC₅₀: 48.5 μM (vs. IC₅₀ of 0.89 μM for C. neoformans), yielding a selectivity index of 54.5 .

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

Modifications to the phenoxyethyl side chain significantly impact activity:

  • Isopropyl group: Critical for hydrophobic interactions with CYP51’s active site. Replacement with smaller alkyl groups (e.g., methyl) reduces potency by 4-fold .

  • Thione vs. thiol: The thione group enhances stability and binding affinity compared to the free thiol analogue .

Pharmacokinetic and Formulation Challenges

Solubility and Bioavailability

The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), necessitating lipid-based formulations. Nanoemulsions stabilized with lecithin and poloxamer 188 improve oral bioavailability in murine models (F = 58% vs. 22% for unformulated drug) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator